3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
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Overview
Description
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans: is a chemical compound with the molecular formula C10H11ClFN. It is characterized by a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction and amination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form various derivatives.
Amination: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents at the chloro or fluoro positions.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness:
- The presence of both chloro and fluoro substituents on the phenyl ring imparts unique reactivity and properties.
- The cyclobutane ring provides a rigid framework, influencing the compound’s interaction with biological targets .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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